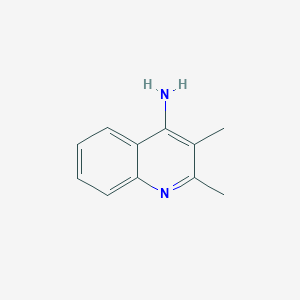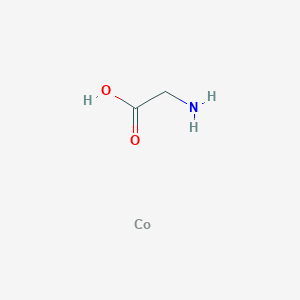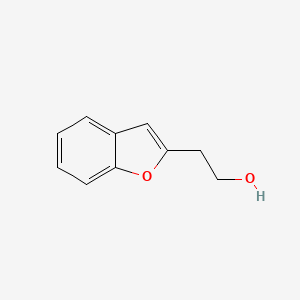
2-Benzofuranethanol
Overview
Description
2-Benzofuranethanol, also known as 2-(Benzofuran-2-yl)ethanol, is a chemical compound with the molecular formula C10H10O2 . It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One notable method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as MolView . This tool allows for the conversion of a drawn molecule into a 3D model, providing a visual representation of the molecule’s structure .Chemical Reactions Analysis
Benzofuran compounds have been found to participate in various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various techniques . These techniques can provide information on properties such as hardness, topography, hydrophilicity, and more .Scientific Research Applications
Synthesis of Benzofuran Derivatives : Palladium-catalyzed tandem annulation has been used to construct 2,3-difunctionalized benzofuran derivatives, highlighting its potential in synthetic and pharmaceutical chemistry (Li et al., 2015).
Hydrogenolysis of Benzofuran : Research on the hydrogenolysis of benzofuran, a compound derived from lignin, over Pt-supported catalysts, has led to the production of monophenolic compounds. This process is significant in converting lignin-derived by-products into valuable aromatic compounds (Fujitsuka, Tamura, & Tago, 2017).
Antioxidant and Antimicrobial Properties : Novel furan/benzofuran coupled quinoline hybrids have been synthesized and shown to exhibit good antioxidant and antimicrobial activities. This suggests the potential of benzofuran derivatives in pharmaceutical applications (Rajpurohit et al., 2017).
Regioselective Synthesis of Functionalized Furans : Cyclization of certain compounds with 1-chloro-2,2-dimethoxyethane allows for the efficient synthesis of functionalized furans, including benzofuran derivatives. This process demonstrates versatility in chemical synthesis (Bellur, Görls, & Langer, 2005).
Benzofuran Hydrodeoxygenation : Investigation of benzofuran hydrodeoxygenation over different catalysts has provided insights into the reaction network of benzofuran conversion. This research is relevant to the field of biofuel production (Bunch & Ozkan, 2002).
Inhibition of P450 Aromatase : Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have been synthesized and shown to inhibit P450 aromatase, an enzyme involved in steroid biosynthesis. This suggests potential applications in medicinal chemistry (Saberi, Shah, & Simons, 2005).
α-Amylase Inhibitors and Radical Scavengers : Benzofuran-2-yl(phenyl)methanone derivatives have been found to be potent α-amylase inhibitors and radical scavengers, indicating their potential in therapeutic applications (Ali et al., 2020).
Synthesis of Antioxidant Compounds : Benzofuran-2-one derivatives have been synthesized and evaluated for their antioxidant capacity, offering an alternative to current antioxidants used in industrial processes (Miceli et al., 2018).
Mechanism of Action
While the specific mechanism of action for 2-Benzofuranethanol is not mentioned in the search results, benzofuran and its derivatives have been found to exhibit a wide array of biological activities . This makes it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications in many aspects . They are being studied, characterized, and screened for possible biological activities . This makes them potential natural drug lead compounds, paving the way for future research .
properties
IUPAC Name |
2-(1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSREKUOEGUHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





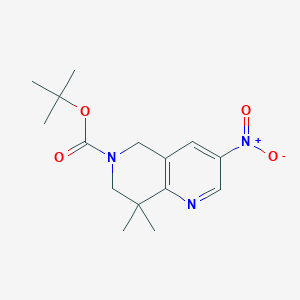



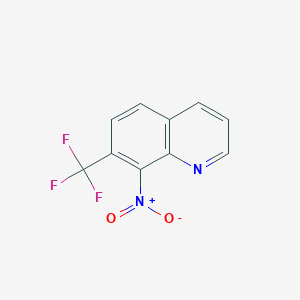
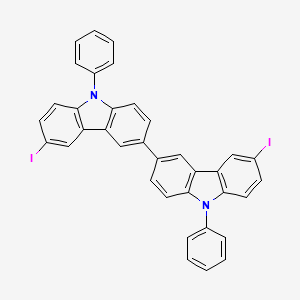

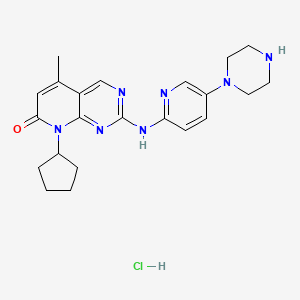
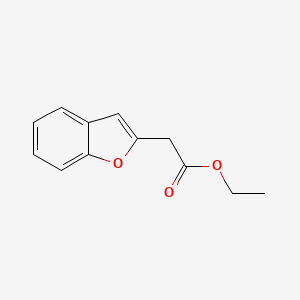
![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)
